GW1929

Descripción general

Descripción

GW1929 es un potente agonista del receptor gamma activado por proliferadores de peroxisomas, activo por vía oral. Se conoce por su eficacia antidiabética y su potencial neuroprotector. Este compuesto ha sido ampliamente estudiado por su capacidad para activar el receptor gamma activado por proliferadores de peroxisomas, que desempeña un papel crucial en la regulación del metabolismo de la glucosa y los lípidos .

Aplicaciones Científicas De Investigación

GW1929 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the activation of peroxisome proliferator-activated receptor gamma and its effects on metabolic pathways.

Biology: Investigated for its role in modulating gene expression and cellular differentiation.

Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders .

Mecanismo De Acción

GW1929 ejerce sus efectos uniéndose y activando el receptor gamma activado por proliferadores de peroxisomas. Esta activación conduce a la modulación de la expresión génica implicada en el metabolismo de la glucosa y los lípidos. Los objetivos moleculares incluyen los genes responsables de la sensibilidad a la insulina, la adipogénesis y la inflamación. Las vías implicadas incluyen la vía de señalización del receptor gamma activado por proliferadores de peroxisomas, que desempeña un papel clave en la regulación de la homeostasis metabólica .

Análisis Bioquímico

Biochemical Properties

GW1929 interacts with PPARγ, a key regulator of lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of a large number of genes involved in lipogenesis and fatty acid metabolism . This interaction with PPARγ is crucial for the biochemical effects of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to decrease glucose, fatty acid, and triglyceride levels in vivo . In macrophages, this compound attenuates the pro-inflammatory phenotype, promoting a switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPARγ, leading to the activation of this receptor . This activation results in changes in gene expression, including genes involved in fatty acid transport and oxidation . The binding of this compound to PPARγ is a key aspect of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on cerebral ischemic-reperfusion injury, this compound treatment resulted in a significant reduction in inflammation and DNA fragmentation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on liver fibrosis in mice, a low dose of this compound was found to significantly reduce hepatic inflammation and stimulate extracellular matrix remodeling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It decreases glucose, fatty acid, and triglyceride levels in vivo, indicating its involvement in glucose and lipid metabolism . The activation of PPARγ by this compound leads to changes in the expression of genes involved in these metabolic pathways .

Transport and Distribution

It is known that this compound can accumulate in inflammatory macrophages , suggesting that it may be transported to sites of inflammation within the body.

Subcellular Localization

Given its role as a PPARγ agonist, it is likely that it localizes to the nucleus where PPARγ is located

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

GW1929 se sintetiza mediante un proceso de varios pasos que implica la reacción de intermediarios químicos específicos. La síntesis suele implicar los siguientes pasos:

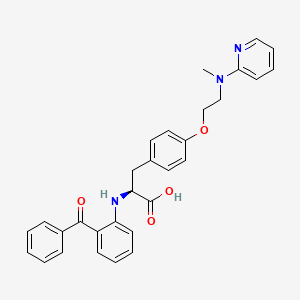

Formación de la estructura central: La estructura central de this compound se forma haciendo reaccionar un derivado de benzoilfenilamina con un derivado de tirosina.

Reacción de acoplamiento: La estructura central se acopla entonces con un derivado de piridina mediante un enlace éter.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza

Métodos de producción industrial

La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

GW1929 experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden conducir a la formación de productos desmetilados.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas de los anillos aromáticos

Reactivos y condiciones comunes

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos o nucleófilos en condiciones específicas

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, desmetilados y sustituidos de this compound. Estos derivados se estudian a menudo por sus posibles actividades biológicas .

Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como compuesto herramienta para estudiar la activación del receptor gamma activado por proliferadores de peroxisomas y sus efectos en las vías metabólicas.

Biología: Investigado por su papel en la modulación de la expresión génica y la diferenciación celular.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de la diabetes, la obesidad y las enfermedades neurodegenerativas.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los trastornos metabólicos .

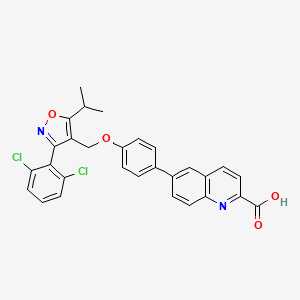

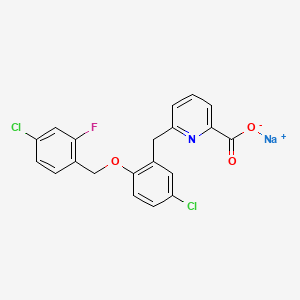

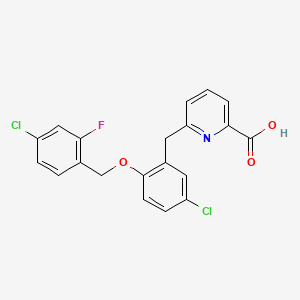

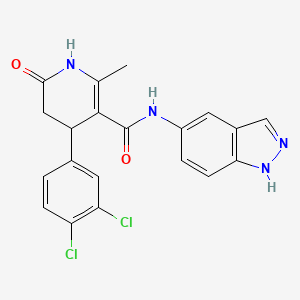

Comparación Con Compuestos Similares

Compuestos similares

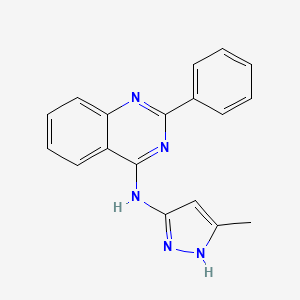

Rosiglitazona: Otro agonista del receptor gamma activado por proliferadores de peroxisomas con efectos antidiabéticos similares.

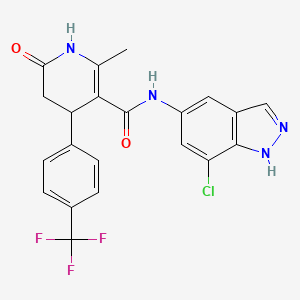

Pioglitazona: Un compuesto de tiazolidindiona que también activa el receptor gamma activado por proliferadores de peroxisomas y se utiliza para tratar la diabetes tipo 2.

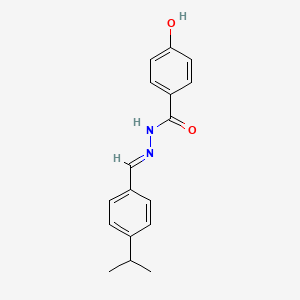

Troglitazona: Un agonista del receptor gamma activado por proliferadores de peroxisomas más antiguo con propiedades similares, pero retirado del mercado debido a problemas de seguridad .

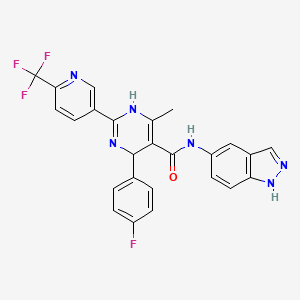

Singularidad de GW1929

This compound es único debido a su estructura no tiazolidindiona, que lo diferencia de otros agonistas del receptor gamma activado por proliferadores de peroxisomas como la rosiglitazona y la pioglitazona. Esta diferencia estructural contribuye a su perfil farmacológico distintivo y a sus posibles ventajas terapéuticas .

Propiedades

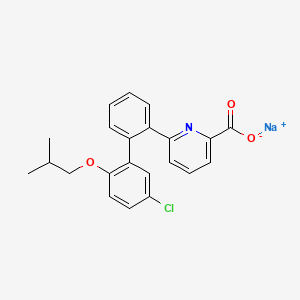

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMRBZOBKYXCG-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043803 | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-24-9 | |

| Record name | GW 1929 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 1929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-1929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GW1929 is a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , ]. Upon binding to PPARγ, this compound induces a conformational change that promotes the recruitment of coactivator proteins and facilitates the interaction with specific DNA sequences known as PPAR response elements (PPREs) [, ]. This interaction modulates the transcription of various genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation [, , , , ]. For example, this compound has been shown to:

- Increase insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue [, ].

- Improve lipid profiles by promoting fatty acid uptake and storage in adipocytes [].

- Inhibit the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [, , ].

- Suppress the proliferation and induce apoptosis in various cancer cell lines [, , ].

ANone:

ANone: The research papers provided do not specifically address the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its performance and applications in different material contexts.

A: this compound is not described as a catalyst in the provided research. It functions as a ligand, binding to and modulating the activity of PPARγ. Its applications are primarily focused on its pharmacological effects in various disease models [, , , , , , , , ].

A: While not extensively discussed, computational methods have been utilized. One study employed computer-aided optimization of a this compound derivative to develop a photohormone with enhanced PPARγ activation upon light exposure []. This suggests the potential for further computational studies to explore structure-activity relationships and design novel PPARγ modulators.

ANone: Information on the stability of this compound under various storage conditions or its formulation strategies to enhance solubility, bioavailability, or stability is not provided in the research papers.

ANone: The research papers do not focus on SHE regulations for this compound. As a research compound, standard laboratory safety protocols for handling and disposal should be followed. Further investigation into specific regulatory guidelines is necessary if developing this compound for clinical applications.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Inhibition of Cancer Cell Proliferation and Invasion: this compound suppressed the growth and invasion of various cancer cell lines, including tongue carcinoma [], non-small cell lung carcinoma [, ], and hepatocellular carcinoma [].

- Anti-inflammatory Effects in Macrophages: this compound attenuated the production of pro-inflammatory mediators like TNFα, IL-6, and nitric oxide in macrophages stimulated with LPS or IFNγ [, , , ].

- Improvement in Metabolic Parameters in Diabetic Rats: this compound improved glucose tolerance, reduced circulating free fatty acids and triglycerides, and increased insulin sensitivity in Zucker diabetic fatty rats [, ].

- Reduction of Atherosclerotic Lesions: In mouse models of atherosclerosis, this compound inhibited foam cell formation and reduced the expression of matrix metalloproteinases, suggesting a potential for limiting plaque development [, ].

- Neuroprotection in Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion injury, this compound exhibited neuroprotective effects, reducing infarct size and improving neurological function, potentially through its anti-inflammatory and anti-apoptotic properties [].

- Attenuation of Renal Injury: this compound protected against cisplatin-induced nephrotoxicity in mice, likely by reducing oxidative stress and cell death in renal tubular epithelial cells [].

- Amelioration of Ovarian Fibrosis in PCOS: In a rat model of polycystic ovary syndrome (PCOS), this compound alleviated ovarian fibrosis and restored ovarian function, potentially through modulation of the PPARγ/TGF-β1/Smad signaling pathway [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)